Sophoramine

Descripción general

Descripción

Sophoramine is a naphthyridine derivative and a natural product found in Retama raetam, Sophora alopecuroides, and other organisms . It has gained widespread attention because of its unique structure and minimal side effects .

Molecular Structure Analysis

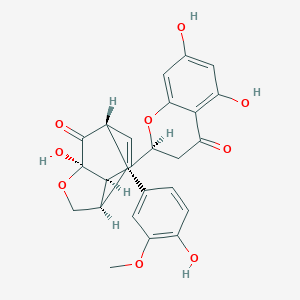

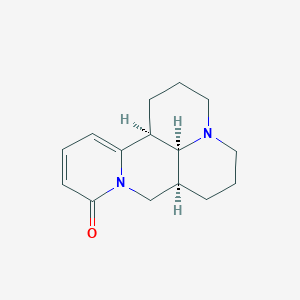

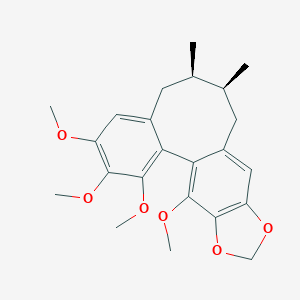

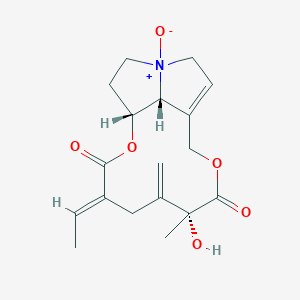

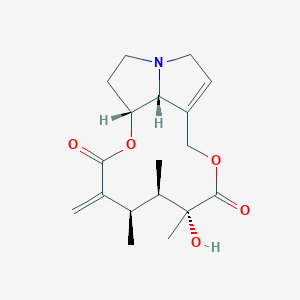

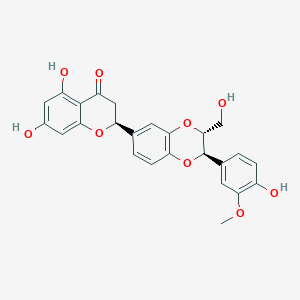

Sophoramine contains a total of 41 bonds; 21 non-H bond(s), 3 multiple bond(s), 3 double bond(s), 4 six-membered ring(s), 4 ten-membered ring(s), 1 twelve-membered ring(s), 1 tertiary amide(s) (aliphatic), and 1 tertiary amine(s) (aliphatic) .

Aplicaciones Científicas De Investigación

Sophoramine, a compound with various pharmacological effects, has been the subject of scientific research due to its potential applications in different fields. Here is a comprehensive analysis focusing on six unique applications:

Immunomodulation and Transplantation Rejection

Sophoramine has been identified to have significant effects on the immune system, particularly in the context of transplantation rejection. It can treat transplantation rejection by exerting central suppression, analgesia, anti-inflammation, and immunosuppression effects .

Anti-inflammatory Effects

Research has indicated that Sophoramine may play a role in anti-inflammatory processes. This could be particularly beneficial in treating various inflammatory conditions .

Cancer Treatment

Sophoramine has shown potential in cancer treatment. It can downregulate certain expressions and inhibit cell proliferation, promoting apoptosis in cancer cell lines .

Anti-Hepatitis B Virus (HBV) Activity

Sophoramine has been compared with other alkaloids for its effectiveness against HBV, showing promising results in reducing hepatitis B surface antigen levels .

Cardiovascular Effects

Sophoramine exhibits positive inotropic action and negative chronotropic action on the heart, which are pharmacological bases for its antiarrhythmic properties. It also has hypotensive effects, possibly related to blocking neuroganglia and directly dilating blood vessels .

Neuropharmacological Effects

The compound has extensive pharmacological effects on the nervous system, which could be leveraged for treating various neurological disorders .

Mecanismo De Acción

Sophoramine is a natural quinolizidine alkaloid found in certain herbs, including Sophora flavescens Alt, Sophora alopecuroides L, and Sophora viciifolia Hance . It has been recognized for its wide range of pharmacological properties .

Target of Action

Sophoramine’s primary targets are the heart and the immune system . It has positive inotropic action, negative chronotropic action, negative automaticity, and negative conductivity on the heart . These actions form the pharmacological basis of its antiarrhythmic effects . In addition, Sophoramine has immunosuppressive effects .

Mode of Action

Sophoramine interacts with its targets primarily through its effects on the heart and the immune system. It enhances cardiac function without increasing myocardial oxygen consumption . This, along with its cardioprotective effects and its ability to increase coronary artery flow, allows it to alleviate myocardial ischemia . Its hypotensive effect may be related to blocking neuroganglia and directly dilating blood vessels .

Biochemical Pathways

Sophoramine affects several biochemical pathways. It is involved in the NF-κB signaling pathway . This pathway plays a crucial role in regulating the immune response to infection. Misregulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

It is known that sophoramine has beneficial effects on various cancer types, such as lung cancer, gastric cancer, colon cancer, cervical cancer, prostate cancer, liver cancer, myeloma, and head and neck cancer

Result of Action

The molecular and cellular effects of Sophoramine’s action include cardioprotection, enhancement of cardiac function, and alleviation of myocardial ischemia . It also has central suppression, analgesic, anti-inflammatory, and immunosuppressive effects . These effects make it useful for treating heart failure, myocardial infarction, various arrhythmias, and transplantation rejection .

Action Environment

It is known that sophoramine has a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-viral, anti-arrhythmia, and analgesic functions These activities suggest that Sophoramine may be influenced by a variety of environmental factors, including the presence of other drugs, the patient’s health status, and the specific characteristics of the disease being treated

Safety and Hazards

Propiedades

IUPAC Name |

(1S,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCQRJPAMIHLQX-ZOWXZIJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218926 | |

| Record name | Sophoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sophoramine | |

CAS RN |

6882-66-2 | |

| Record name | (-)-Sophoramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6882-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sophoramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006882662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sophoramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)